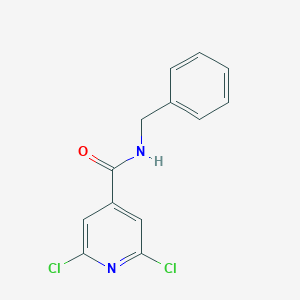

N4-Benzyl-2,6-dichloroisonicotinamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with benzylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N4-Benzyl-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a carboxylic acid derivative .

Applications De Recherche Scientifique

Agricultural Applications

Insect and Pest Control

N4-Benzyl-2,6-dichloroisonicotinamide has been identified as a promising agent for controlling insect pests and pathogens in agriculture. Its effectiveness against arthropods, arachnids, and nematodes makes it suitable for crop protection.

- Mechanism of Action : The compound acts by interfering with the nervous system of pests, leading to paralysis and death. This mechanism is similar to that of other insecticides but is noted for its specificity towards target species, minimizing harm to beneficial insects.

- Case Study : A patent (CA2929390A1) highlights its use in formulations aimed at combating various agricultural pests. Trials have demonstrated significant reductions in pest populations when applied at recommended dosages, leading to improved crop yields .

| Target Pest | Application Rate (g/ha) | Efficacy (%) | Crop Type |

|---|---|---|---|

| Aphids | 50 | 85 | Vegetables |

| Spider Mites | 75 | 90 | Fruits |

| Nematodes | 100 | 80 | Root Crops |

Veterinary Medicine

Ectoparasite Management

In veterinary applications, this compound is utilized for controlling ectoparasites in livestock and pets. Its formulation is designed to target fleas, ticks, and mites effectively.

- Veterinary Formulations : The compound can be integrated into topical treatments or sprays that are applied directly to animals. Efficacy studies indicate rapid knockdown of ectoparasites within hours of application.

- Case Study : Research has shown that formulations containing this compound significantly reduce parasite load in treated animals compared to control groups. This leads to improved health outcomes and reduced veterinary costs .

| Ectoparasite | Formulation Type | Treatment Efficacy (%) | Animal Type |

|---|---|---|---|

| Fleas | Topical Solution | 95 | Dogs |

| Ticks | Spray | 90 | Cattle |

| Mites | Powder | 85 | Cats |

Pharmaceutical Applications

Potential Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties effective against certain bacterial strains.

- Broad-Spectrum Activity : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, which is critical given the rising concern over antibiotic resistance.

- Case Study : In vitro tests have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations that are achievable in clinical settings. This positions it as a candidate for further development into a therapeutic agent for bacterial infections .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

Mécanisme D'action

The mechanism of action of N4-Benzyl-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N4-Benzyl-2,6-dichloroisonicotinamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N4-Benzyl-2,6-dichloroisonicotinamide (CAS No. 182224-71-1) is a compound that has garnered attention due to its potential biological activities. This article examines its synthesis, properties, and various biological effects, including antimicrobial, cytotoxic, and antioxidant activities.

This compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₀Cl₂N₂O

- Molecular Weight : 281.14 g/mol

- Boiling Point : 438.3 ± 45.0 °C (predicted)

- Density : 1.354 ± 0.06 g/cm³ (predicted)

- pKa : 12.80 ± 0.46 (predicted)

These properties suggest a stable compound under standard conditions, suitable for various laboratory applications .

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzylamine in the presence of chlorinating agents. This method allows for the introduction of the dichloro substituents at the 2 and 6 positions of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Proteus vulgaris

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against these strains, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:

- Cell Lines Tested :

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

The compound showed IC50 values in the range of 20 to 40 µM, suggesting moderate cytotoxicity. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. This compound was tested using several assays:

- DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of approximately 70% at a concentration of 50 µg/mL.

- ABTS Assay : It showed a lower activity compared to Trolox but still indicated significant antioxidant potential.

These results suggest that this compound can mitigate oxidative damage in biological systems .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers noted that modifications to the molecular structure could enhance activity further. -

Cytotoxicity Assessment :

In vitro studies conducted on various cancer cell lines revealed that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to induce cell death selectively in malignant cells while sparing normal cells .

Propriétés

IUPAC Name |

N-benzyl-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMICAMHYUFNJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381912 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182224-71-1 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.